Ethyl 2-(2,4-difluorophenoxy)butanoate
Description
Ethyl 2-(2,4-difluorophenoxy)butanoate is a fluorinated ester compound characterized by a butanoate backbone substituted with a 2,4-difluorophenoxy group at the second carbon position. The presence of two fluorine atoms on the aromatic ring likely enhances its electron-withdrawing properties, which could influence reactivity or biological activity compared to non-fluorinated analogs. However, detailed studies on its synthesis, stability, or applications are absent in the provided sources, highlighting a gap in accessible research data.
Properties
IUPAC Name |
ethyl 2-(2,4-difluorophenoxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O3/c1-3-10(12(15)16-4-2)17-11-6-5-8(13)7-9(11)14/h5-7,10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNUBMYMOABVGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)OC1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2,4-difluorophenoxy)butanoate can be synthesized through a multi-step reaction process. One common method involves the esterification of 2-(2,4-difluorophenoxy)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,4-difluorophenoxy)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products Formed
Oxidation: 2-(2,4-difluorophenoxy)butanoic acid.
Reduction: 2-(2,4-difluorophenoxy)butanol.
Substitution: Various substituted phenoxybutanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2,4-difluorophenoxy)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its fluorinated phenyl ring.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(2,4-difluorophenoxy)butanoate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms on the phenyl ring enhance the compound’s binding affinity and selectivity, making it a valuable tool in biochemical studies. The ester group allows for hydrolysis under physiological conditions, releasing the active phenoxybutanoic acid derivative.
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Findings and Implications
Substituent Position and Electronic Effects: this compound’s 2,4-difluoro substitution contrasts with Ethyl 4-(2-fluoro-phenoxy)butanoate’s single fluorine. Replacement of fluorine with chlorine or bromine (e.g., in dichlorophenyl or bromo-fluoro analogs) introduces larger halogens, increasing steric hindrance and altering lipophilicity. This could impact binding affinity in biological systems or solubility in industrial formulations .
Ester Chain Length: Ethyl 2-(2,4-difluorophenoxy)acetate’s shorter acetate chain reduces molecular weight and may enhance volatility compared to the butanoate derivatives. This could limit its utility in applications requiring prolonged stability .
The discontinued status of the target compound may reflect challenges in scaling synthesis or purification .
Safety and Handling: Ethyl 2-(2,4-difluorophenoxy)acetate’s safety data sheet (SDS) highlights precautions for industrial use, including proper ventilation and personal protective equipment.
Biological Activity
Ethyl 2-(2,4-difluorophenoxy)butanoate is a synthetic compound characterized by its unique fluorinated phenoxy structure. This article reviews its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
- Molecular Formula : C12H14F2O3
- Molecular Weight : 244.24 g/mol
- Key Features : The presence of fluorine atoms enhances the compound's lipophilicity and binding affinity to biological targets, making it a significant subject of study in medicinal chemistry.
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorinated phenyl ring increases the compound's selectivity and potency in biochemical assays. Notably, the ester group can undergo hydrolysis to release the active phenoxybutanoic acid derivative, which may exhibit distinct biological properties.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Binding : Its structure allows for effective binding to certain receptors, potentially modulating physiological responses.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The halogenated structure is hypothesized to contribute to this activity. Comparative studies indicate that modifications in the substituents on the phenoxy ring significantly affect potency.
| Compound Name | Activity Against | Observations |
|---|---|---|
| This compound | E. coli, S. aureus | Significant inhibition observed |
| Ethyl 2-(2,4-dichlorophenoxy)butanoate | E. coli | Lower activity compared to difluoro variant |
Cytotoxic Effects
In vitro studies have demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines. The compound's ability to disrupt cellular processes highlights its potential as an anticancer agent.
Case Studies and Research Findings
-
Inhibition of Pseudomonas aeruginosa T3SS :
A study evaluated the efficacy of various phenoxy derivatives in inhibiting the type III secretion system (T3SS) of Pseudomonas aeruginosa. This compound was included in a series of compounds tested for their ability to prevent bacterial intoxication in host cells. Results indicated that this compound could significantly reduce cytotoxicity in CHO cells exposed to pathogenic bacteria . -
Structure-Activity Relationship (SAR) :
Research focused on modifying substituents on the phenoxy ring revealed that replacing fluorine with other halogens reduced biological activity. This highlights the importance of specific substituents in maintaining efficacy against microbial targets .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other related compounds:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| Ethyl 2-(2,4-dichlorophenoxy)butanoate | Chlorine instead of fluorine | Lower antimicrobial activity |
| Ethyl 2-(2,4-dibromophenoxy)butanoate | Bromine substitution | Distinct chemical properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
